molecular formula C30H46O9 B1203643 Cymarol CAS No. 465-84-9

Cymarol

Katalognummer B1203643
CAS-Nummer: 465-84-9
Molekulargewicht: 550.7 g/mol
InChI-Schlüssel: WPKQVDYSPWCVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cymarol, also known as Strophanthiodol 3-O-β-D-cymaropyranoside, is a compound with biological activity . It has been associated with effects such as positive inotropic effect, modulation of muscle tone, and influence on extracellular potassium and peristaltic movement .


Molecular Structure Analysis

Cymarol has a complex molecular structure. Its formula is C30H46O9 . The InChI representation of its structure is InChI=1S/C30H46O9/c1- 17- 26 (33) 23 (36- 3) 13- 25 (38- 17) 39- 19- 4- 9- 28 (16- 31) 21- 5- 8- 27 (2) 20 (18- 12- 24 (32) 37- 15- 18) 7- 11- 30 (27,35) 22 (21) 6- 10- 29 (28,34) 14- 19/h12,17,19- 23,25- 26,31,33- 35H,4- 11,13- 16H2,1- 3H3/t17- ,19+,20- ,21+,22- ,23+,25+,26- ,27- ,28+,29+,30+/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cymarol include a net charge of 0, an average mass of 550.689, and a monoisotopic mass of 550.31418 . These properties can influence how Cymarol interacts with other substances and its behavior in different environments .

Wissenschaftliche Forschungsanwendungen

  • Antiangiogenic Properties : Cymarol, along with other compounds, was found to exhibit potent cytotoxicity against human lung carcinoma cell lines while being inactive on murine leukemic cells. This suggests potential applications in cancer treatment due to its antiangiogenic properties (You et al., 2003).

  • Metabolism Studies : The metabolism of the prodrug diacetylcymarol was studied in rats. It was found that diacetylcymarol is rapidly metabolized and excreted, indicating that while it is rapidly absorbed, its rapid elimination may limit its therapeutic benefit (Boutagy & Thomas, 1977).

  • Excretion and Binding : A study on the excretion pathways and serum protein binding of Cymarol in humans revealed that a significant portion of the drug is excreted in the bile, with only a small percentage being chloroform-extractable. This suggests a high biliary excretion and a notable degree of serum protein binding (Gundert-Remy et al., 1978).

  • Application in Traditional Medicine : An appetite suppressant compound was isolated from Hoodia species, including a structure related to Cymarol. This highlights the use of Cymarol-related compounds in traditional medicine for appetite suppression (van Heerden et al., 2007).

Eigenschaften

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,17,19-23,25-26,31,33-35H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKQVDYSPWCVGM-ZNDDOCHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cymarol

CAS RN

465-84-9
Record name (3β,5β)-3-[(2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cymarol
Reactant of Route 2
Cymarol
Reactant of Route 3
Cymarol
Reactant of Route 4
Cymarol
Reactant of Route 5
Cymarol
Reactant of Route 6
Cymarol

Citations

For This Compound
201
Citations
U Gundert-Remy, E Weber, W Rabl - Arzneimittel-forschung, 1978 - europepmc.org
In 10 patients, 5 having received 3H-cymarol iv, 5 orally, the radioactivity in plasma, urine and in the feces of some patients also was determined. After oral administration the plasma …
Number of citations: 2 europepmc.org
KO Haustein, G Graumann… - Acta Biologica et Medica …, 1975 - europepmc.org
… (16-acetyl-gitoxin, cymarol, ouabain). The inotropic value is … is extended (digitoxin and cymarol) or diminished (proscillaridin), but … reduced with digoxin, cymarol and proscillaridin. The …
Number of citations: 8 europepmc.org
J Boutagy, R Thomas - Xenobiotica, 1977 - Taylor & Francis
… Overnight incubation of diacetylcymarol with blood increased its activity to nearly the same magnitude as that of digoxin and cymarol. Studies using guinea-pig heart-lung preparations …
Number of citations: 3 www.tandfonline.com
YJ You, Y Kim, NH Nam, BZ Ahn - Phytotherapy Research, 2003 - Wiley Online Library
… Cymarin and cymarol exhibited potent cytotoxicity against a human solid tumor cell line A549 (human lung carcinoma), while being inactive on murine leukemic cells (L1210). Copyright…
Number of citations: 13 onlinelibrary.wiley.com
H Fiehring, P Hesse, H Schmidt… - Das Deutsche …, 1970 - europepmc.org
[Clinical studies with strophanthidol-D-cymaroside (Cymarol)]. - Abstract - Europe PMC … [Clinical studies with strophanthidol-D-cymaroside (Cymarol)]. …
Number of citations: 1 europepmc.org
KK Chen, RC ANDERSON - Journal of Pharmacology and Experimental …, 1947 - ASPET
… The potency of 6 glycosides (adonitoxin, cymarol, cheirotoxin, sarmentoside A, convalloside, and desgluco-hellebrin) has also been determined in frogs, and compared simultaneously …
Number of citations: 13 jpet.aspetjournals.org
U Gundert-Remy - Naunyn-schmiedeberg's Archives of …, 1975 - europepmc.org
Proceedings: Influence of the interruption of enterohepatic circulation on the excretion of 3H-cymarol in rats. - Abstract - Europe PMC … Proceedings: Influence of the interruption of …
Number of citations: 1 europepmc.org
R GUNDERT, E WEBER, W RABL - 1978 - pascal-francis.inist.fr
Keyword (fr) CARDIOTONIQUE COMPOSE MARQUE HOMME VOIE ORALE VOIE INTRAVEINEUSE TAUX PLASMA URINE FIXATION PROTEINE SERIQUE EXCRETION VOIE …
Number of citations: 0 pascal-francis.inist.fr
SA Braddon - 1974 - medica-musc.researchcommons.org
… Digitoxin, cymarol and convallatoxol were bound more tightly and were more potent inhibitors than digoxin and ouabain with all enzyme preparations. The enzymes from the three …
Number of citations: 0 medica-musc.researchcommons.org
H Fiehring, H Schmidt, I Assmann… - Das Deutsche …, 1970 - europepmc.org
[Cymarol and strophanthin--results of cardiomechanical studies in persons with a healthy heart]. - Abstract - Europe PMC … [Cymarol and strophanthin--results of cardiomechanical …
Number of citations: 2 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.